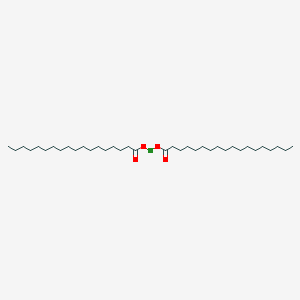
Magnesiumstearat
Übersicht
Beschreibung
Magnesiumstearat ist eine chemische Verbindung mit der Formel Mg(C₁₈H₃₅O₂)₂. Es ist eine Seife, die aus einem Salz besteht, das zwei Äquivalente von Stearat (dem Anion der Stearinsäure) und ein Magnesiumkation (Mg²⁺) enthält. Diese Verbindung erscheint als weißes, wasserunlösliches Pulver und wird aufgrund ihrer schmierenden Eigenschaften in großem Umfang verwendet .
Wissenschaftliche Forschungsanwendungen
Magnesiumstearat findet vielfältige Anwendungen in verschiedenen Bereichen:
Biologie: Wirkt als Fließmittel bei der Vorbereitung von biologischen Proben.
5. Wirkmechanismus
This compound wirkt in erster Linie als Schmiermittel und Antihaftmittel. Es bildet eine Barriere zwischen den Wirkstoffen in einer Kapsel und den Maschinen, die zur Herstellung verwendet werden, wodurch eine gleichmäßige Qualität gewährleistet und das Kleben verhindert wird . Diese Verbindung verlangsamt auch die Absorption und den Abbau von Medikamenten, wodurch eine kontrollierte Freisetzung im Verdauungssystem ermöglicht wird .
Ähnliche Verbindungen:
Calciumstearat: Ähnliche Funktion, aber es wird Calcium anstelle von Magnesium verwendet.
Zinkstearat: Ein weiteres Fettsäuresalz, das aufgrund seiner schmierenden Eigenschaften verwendet wird.
Einzigartigkeit: This compound ist aufgrund seines spezifischen Gleichgewichts an Schmiereigenschaften und geringer Toxizität das am häufigsten verwendete Schmiermittel in der pharmazeutischen Tablettenherstellung .
Wirkmechanismus
Target of Action
Magnesium stearate, a compound with the formula Mg(C18H35O2)2 , is primarily used as an anti-adherent and lubricant in the manufacture of medical tablets, capsules, and powders . Its main targets are the ingredients in a capsule and the machines that create them . It prevents the individual ingredients in a capsule from sticking to each other and the machine .
Mode of Action
Magnesium stearate acts as a flow agent, improving the consistency and quality of medication capsules . It forms a barrier between the medicines and the machines that make them, preventing ingredients from sticking to manufacturing equipment during the compression of chemical powders into solid tablets . This property makes magnesium stearate the most commonly used lubricant for tablets .
Biochemical Pathways
It’s known that the presence of magnesium stearate can affect the apparent solubility of drugs . The lipophilic nature of magnesium stearate decreases the apparent solubility of most compounds, especially for highly soluble and/or highly ionized drugs .
Pharmacokinetics
It’s known that the presence of magnesium stearate can affect the time it takes for active ingredients in tablets to be released . It might cause lower wettability and slower disintegration of the tablets and slower and even lower dissolution of the drug .
Result of Action
The primary result of magnesium stearate’s action is the improved flowability and consistency of pharmaceutical formulations . It also reduces the mechanical strength of tablets . It’s important to note that while magnesium stearate improves flowability, the resultant tablets may have lower tensile strength .
Action Environment
The action of magnesium stearate can be influenced by various environmental factors. For instance, the effects of magnesium stearate on powder flow and tablet physical properties can vary depending on its physical properties, such as particle size, morphology, crystallinity, and moisture content . Furthermore, the ratio of palmitate to stearate (C16/C18) in magnesium stearate can also affect its properties .
Zukünftige Richtungen
While there are some concerns about the potential negative effects of magnesium stearate, such as its impact on drug solubility, these are areas of ongoing research. Understanding the biopharmaceutical factors affecting excipient performance is recommended for the successful implementation of excipient variability on Quality by Design (QbD) approaches .
Biochemische Analyse
Biochemical Properties
Magnesium stearate plays a significant role in biochemical reactions. It interacts with a wide range of physicochemical properties such as drug ionization, drug lipophilicity, and drug aqueous solubility . The lipophilic nature of magnesium stearate decreases the apparent solubility of most compounds .
Cellular Effects
The effects of magnesium stearate on various types of cells and cellular processes are complex. It influences cell function by affecting the apparent solubility of drugs, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, magnesium stearate exerts its effects through binding interactions with biomolecules. It can affect enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of magnesium stearate can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
Magnesium stearate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Magnesium stearate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of magnesium stearate and any effects on its activity or function are still being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Magnesiumstearat kann durch die Reaktion von Natriumstearat mit Magnesiumsalzen oder durch die Behandlung von Magnesiumoxid mit Stearinsäure synthetisiert werden . Ein weiteres Verfahren beinhaltet die Hydrolyse von Tristearin in Gegenwart eines Katalysators und eines Antioxidans, gefolgt von der Zugabe von Magnesiumoxid und weiterer Verarbeitung, um Kondensation, Dehydratisierung und Salifizierung zu erreichen .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound entweder hergestellt durch:
- Direkte Reaktion von Fettsäuren mit einer Magnesiumquelle wie Magnesiumoxid.
- Ein indirektes Verfahren, bei dem Fettsäuren mit Natriumhydroxid reagieren, um Natriumseife zu bilden, die dann durch Zugabe von Magnesiumsalzen ausgefällt wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Magnesiumstearat unterliegt in erster Linie Reaktionen, die für Fettsäuresalze typisch sind. Dazu gehören:
Hydrolyse: Zersetzung in Stearinsäure und Magnesiumhydroxid in Gegenwart von Wasser.
Verbrennung: Produktion von Kohlendioxid, Wasser und Magnesiumoxid beim Verbrennen.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Wasser und Hitze.
Verbrennung: Sauerstoff und hohe Temperaturen.
Hauptsächlich gebildete Produkte:
Hydrolyse: Stearinsäure und Magnesiumhydroxid.
Verbrennung: Kohlendioxid, Wasser und Magnesiumoxid.
Vergleich Mit ähnlichen Verbindungen
Calcium Stearate: Similar in function but uses calcium instead of magnesium.
Zinc Stearate: Another fatty acid salt used for its lubricating properties.
Uniqueness: Magnesium stearate is unique due to its specific balance of lubricating properties and low toxicity, making it the most commonly used lubricant in pharmaceutical tablet production .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Magnesium stearate involves the reaction between stearic acid and magnesium hydroxide or magnesium oxide.", "Starting Materials": ["Stearic acid", "Magnesium hydroxide or Magnesium oxide"], "Reaction": [ "First, stearic acid is heated to melt it.", "Next, magnesium hydroxide or magnesium oxide is added to the melted stearic acid.", "The mixture is heated and stirred for several hours until the reaction is complete.", "The resulting product is filtered and washed with water to remove any impurities.", "Finally, the product is dried and ground into a fine powder, which is Magnesium stearate." ] } | |
CAS-Nummer |
557-04-0 |
Molekularformel |
C18H36MgO2 |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
magnesium;octadecanoate |
InChI |
InChI=1S/C18H36O2.Mg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI-Schlüssel |
DKXULEFCEORBJK-UHFFFAOYSA-N |
Verunreinigungen |
contains small amounts of the oleate and 7% magnesium oxide. /technical grade/ |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Mg] |
Color/Form |
LUMPS Fine, bulky, white powder Soft, white, light powde |
Dichte |
1.028 1.02 g/cm³ |
melting_point |
88.5 °C (pure) MP: 132 °C /Technical/ 88 °C |
| 557-04-0 | |
Physikalische Beschreibung |
Pellets or Large Crystals; Dry Powder White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] White solid; [Merck Index] White odorless powder; [MSDSonline] WHITE POWDER. |
Piktogramme |
Irritant |
Löslichkeit |
IN 100 CC WATER: 0.003 G @ 15 °C; 0.004 G @ 25 °C; 0.008 G @ 50 °C IN 100 CC SOLVENT @ 25 °C: 0.020 G IN ALCOHOL; 0.003 G IN ETHER Solubility in water: none |
Synonyme |
Magnesium Stearate; Octadecanoic Acid Magnesium Salt; Stearic Acid Magnesium Salt; AFCO-Chem MGS; Aurabrite MA 76; Daiwax M; Daiwax SMO; Dibasic magnesium stearate; EM 100; EM 100 (salt); EM 112; EM 144; EM 612; Electol MM 2; HyQual; JPM 100; Kemilub |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: [] Magnesium stearate forms a film with low shear strength between the tablet’s surface and the die wall during compression. This reduces friction, facilitating smooth ejection of the tablet from the die and preventing sticking to punches and die walls. [] This film formation is influenced by the mixing intensity and time of magnesium stearate with other ingredients.
ANone: [, ] Yes, while beneficial as a lubricant, magnesium stearate's hydrophobic nature can negatively impact tablet properties. This can include reduced tablet strength, longer disintegration times, lower friability, and potentially slower drug dissolution rates. These effects are often exacerbated with prolonged mixing times and higher concentrations.
ANone: Magnesium stearate has a molecular formula of C36H70MgO4 and a molecular weight of 591.24 g/mol.
ANone: [, ] Yes, magnesium stearate can exist in various hydrated forms, including anhydrous, monohydrate, dihydrate, and trihydrate forms. These forms exhibit distinct physicochemical properties, influencing their functionality as lubricants and impacting the final tablet characteristics.
ANone: [, ] No, magnesium stearate can exhibit incompatibilities with certain active pharmaceutical ingredients and excipients. For instance, it was found to negatively interact with moexipril hydrochloride, decreasing its stability under accelerated degradation conditions. [] It's crucial to conduct thorough compatibility studies during formulation development to ensure the stability of the final product.
ANone: [, ] Magnesium stearate's hydrophobic nature can hinder water penetration into the tablet, potentially retarding drug dissolution. [] This effect is influenced by the magnesium stearate concentration, particle size, blending time, and the presence of other excipients.
ANone: [] Stringent quality control measures are essential throughout magnesium stearate's manufacturing process. These include monitoring its particle size distribution, specific surface area, moisture content, and fatty acid composition. Additionally, analytical methods such as FTIR spectroscopy, DSC, and XRPD are used to ensure its quality and consistency.
ANone: [] Yes, Raman chemical mapping is a valuable technique for visualizing the distribution of magnesium stearate on the surface of tablets. This method aids in understanding the lubricant's behavior during tablet compression and its potential influence on drug release.
ANone: [, ] Ongoing research aims to identify and characterize alternative lubricants with improved performance profiles and minimal adverse effects on tablet properties and drug release. Moreover, exploring novel formulation strategies to mitigate the negative effects of magnesium stearate while maintaining its lubricating benefits is crucial. This includes optimizing mixing parameters, employing surface modification techniques, and investigating novel co-processing approaches.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

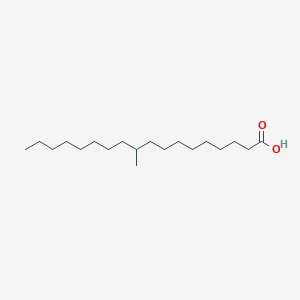

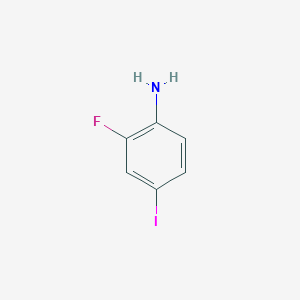
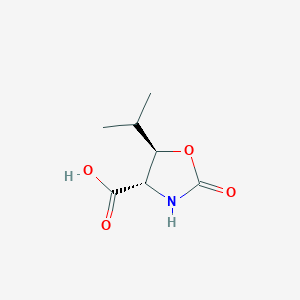
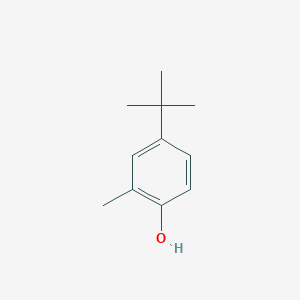
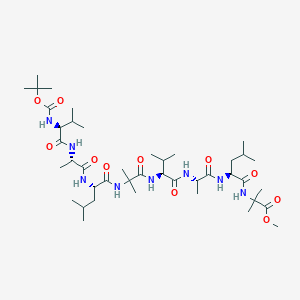
![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)
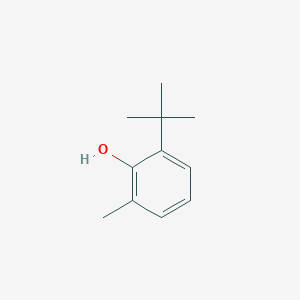
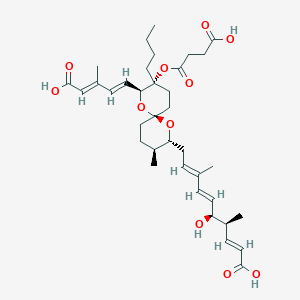

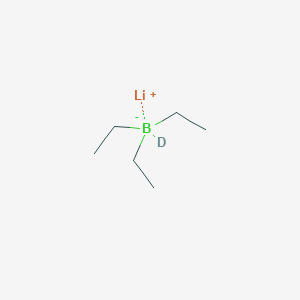
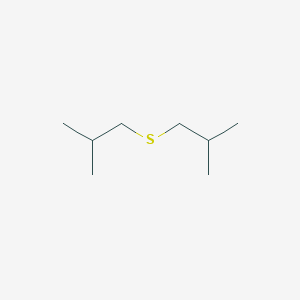

![3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B146181.png)
